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molecular formula C12H13NO3 B8474113 4-hydroxy-N-n-butylphthalimide

4-hydroxy-N-n-butylphthalimide

Cat. No. B8474113
M. Wt: 219.24 g/mol
InChI Key: PLIJNIBPRLGRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302725

Procedure details

In a 250-ml round bottom flask were placed 20.5 g (112.6 mmols) of 4-hydroxyphthalic acid, 8.2 g (112.6 mmols) of n-butylamine and 100 ml of absolute ethanol. After mixing, the resulting mixture generated heat gently. The mixture was sufficiently stirred until the solids were completely dissolved. The alcohol was distilled off under reduced pressure, after which the viscous liquid thus obtained was heated at 180° C. for about 3 hours with continuous extraction of water. After cooling, the residue was solidified. The solidified residue was dissolved in an ethyl acetate-benzene (1:1 by volume) mixed solvent, and the resulting solution was washed with water, an aqueous sodium carbonate solution and then water. The organic layer was dried over anhydrous magnesium sulfate, concentrated, and then cooled to obtain powder crystals having a slightly yellowish white color. The crystals were collected by suction filtration and dried. Yield: 18.5 g (75%), m.p. 126°-127° C. The product was determined to be 4-hydroxy-N-n-butylphthalimide by investigation of its structure by NMR and infrared absorption spectrum.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=O)[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].C(O)C.O>C(OCC)(=O)C.C1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:13])[N:18]([CH2:14][CH2:15][CH2:16][CH3:17])[C:6](=[O:8])[C:5]2=[CH:9][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
OC=1C=C(C(C(=O)O)=CC1)C(=O)O
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ethyl acetate benzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was sufficiently stirred until the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250-ml round bottom flask were placed
ADDITION
Type
ADDITION
Details
After mixing
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture generated heat gently
DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
DISTILLATION
Type
DISTILLATION
Details
The alcohol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
after which the viscous liquid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
mixed solvent
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to obtain powder crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
absorption spectrum

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(C(=O)N(C2=O)CCCC)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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